Spiro(isobenzofuran-1(3H),9'-(9H)xanthen)-3-one, 3'-(diethylamino)-7'-methyl-
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Overview
Description
Spiro(isobenzofuran-1(3H),9’-(9H)xanthen)-3-one, 3’-(diethylamino)-7’-methyl- is a complex organic compound known for its unique structural properties and applications in various scientific fields. This compound is characterized by a spiro linkage between isobenzofuran and xanthene moieties, with additional functional groups that enhance its chemical reactivity and utility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spiro(isobenzofuran-1(3H),9’-(9H)xanthen)-3-one, 3’-(diethylamino)-7’-methyl- typically involves multi-step organic reactions. One common method includes the condensation of isobenzofuran derivatives with xanthene derivatives under controlled conditions. The reaction often requires catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems ensures consistency and efficiency in the production process. Purification steps such as recrystallization and chromatography are employed to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
Spiro(isobenzofuran-1(3H),9’-(9H)xanthen)-3-one, 3’-(diethylamino)-7’-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of reduced analogs.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and acids are employed under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroxy derivatives. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Chemistry
In chemistry, Spiro(isobenzofuran-1(3H),9’-(9H)xanthen)-3-one, 3’-(diethylamino)-7’-methyl- is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
The compound is utilized in biological research for its fluorescent properties. It serves as a fluorescent probe in various assays, enabling the detection and quantification of biological molecules.
Medicine
In medicine, the compound’s fluorescent properties are harnessed for diagnostic purposes. It is used in imaging techniques to visualize cellular and molecular processes, aiding in the diagnosis and study of diseases.
Industry
Industrially, the compound finds applications in the development of sensors and diagnostic tools. Its ability to produce light upon reacting with specific enzymes makes it valuable in environmental monitoring and food safety testing.
Mechanism of Action
The mechanism of action of Spiro(isobenzofuran-1(3H),9’-(9H)xanthen)-3-one, 3’-(diethylamino)-7’-methyl- involves its interaction with specific molecular targets. In biological systems, the compound’s fluorescent properties are activated upon binding to target molecules, allowing for their detection and visualization. The pathways involved include the activation of fluorescent signals upon enzymatic reactions, which can be detected using specialized equipment.
Comparison with Similar Compounds
Similar Compounds
- Spiro[isobenzofuran-1(3H),10’(9’H)-[9]silaanthracene]-6-carboxylic acid, 2’,7’-bis(dimethylamino)-9’,9’-dimethyl-3-oxo-, 2,5-dioxo-1-pyrrolidinyl ester
- 6’-(Diethylamino)spiro[isobenzofuran-1(3H),9’-[9H]xanthen]-3’-yl b-D-galactopyranoside
Uniqueness
Spiro(isobenzofuran-1(3H),9’-(9H)xanthen)-3-one, 3’-(diethylamino)-7’-methyl- stands out due to its specific functional groups that enhance its fluorescent properties. Compared to similar compounds, it offers higher sensitivity and specificity in detecting biological molecules, making it a preferred choice in various scientific applications.
Biological Activity
Spiro(isobenzofuran-1(3H),9'-(9H)xanthen)-3-one, 3'-(diethylamino)-7'-methyl- is a compound that has garnered attention in medicinal chemistry due to its unique spirocyclic structure and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a complex structure consisting of a spirocyclic framework that includes isobenzofuran and xanthen moieties. The molecular formula is C34H20O6 with a molecular weight of 524.5 g/mol. Its structural features contribute to its chemical reactivity and biological interactions.
Anticancer Properties
Recent studies have highlighted the anticancer potential of spiro(isobenzofuran-1(3H),9'-(9H)xanthen)-3-one derivatives. For instance, derivatives such as spiro[indole-3,5'-isoxazoles] have been shown to reduce cell viability and induce differentiation in neuroblastoma cells, suggesting their potential as therapeutic agents for cancer treatment.
Table 1: Summary of Anticancer Activity Studies
Study Reference | Cell Line | Effect Observed | Mechanism |
---|---|---|---|
Neuroblastoma | Reduced viability | Differentiation induction | |
Various cancer types | Cytotoxicity | Apoptosis induction |
The mechanism of action for spiro(isobenzofuran-1(3H),9'-(9H)xanthen)-3-one appears to involve interactions with cellular signaling pathways that regulate cell proliferation and apoptosis. The compound may induce oxidative stress in cancer cells, leading to programmed cell death.
Applications in Materials Science
Beyond its biological applications, this compound has shown promise in materials science. Its derivatives are utilized in the synthesis of dyes and thermally responsive materials due to their unique physical properties.
Case Studies
A notable case study involved the synthesis of halogenated derivatives of spiro(isobenzofuran-1(3H),9'-(9H)xanthen)-3-one, which were characterized using COSY experiments. These derivatives exhibited enhanced thermal properties, making them suitable for applications in advanced material development.
Table 2: Case Studies on Derivatives
Derivative Name | Application Area | Key Findings |
---|---|---|
Halogenated derivative | Dyes | Enhanced thermal stability |
Phenazine-containing derivative | Pharmaceuticals | Potential anticancer activity |
Properties
CAS No. |
25289-00-3 |
---|---|
Molecular Formula |
C25H23NO3 |
Molecular Weight |
385.5 g/mol |
IUPAC Name |
6'-(diethylamino)-2'-methylspiro[2-benzofuran-3,9'-xanthene]-1-one |
InChI |
InChI=1S/C25H23NO3/c1-4-26(5-2)17-11-12-20-23(15-17)28-22-13-10-16(3)14-21(22)25(20)19-9-7-6-8-18(19)24(27)29-25/h6-15H,4-5H2,1-3H3 |
InChI Key |
UHBOSXNNFXBPBO-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C3(C4=CC=CC=C4C(=O)O3)C5=C(O2)C=CC(=C5)C |
Origin of Product |
United States |
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